molecular formula C11H18O2 B12744942 Dihydrobovolide, (R)- CAS No. 352208-23-2

Dihydrobovolide, (R)-

Cat. No.: B12744942
CAS No.: 352208-23-2
M. Wt: 182.26 g/mol
InChI Key: LRKURLXWGJNWOJ-SNVBAGLBSA-N
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Description

Dihydrobovolide, (R)- is an α,β-unsaturated γ-lactone naturally occurring in plant-derived essential oils. It is formed through light-induced autoxidation processes in senescing plant tissues, particularly in dry leaves of species such as Gardenia jasminoides and Magnolia glandiflora . Structurally, it features a five-membered lactone ring with conjugated double bonds, contributing to its reactivity and role as a volatile organic compound. The (R)-enantiomer is specifically identified in Erodium cicutarium (ec1) essential oil at a concentration of 0.2%, where it contributes to the oil’s aromatic profile . Its formation is linked to photodegradation pathways, distinguishing it from biosynthetic routes of other secondary metabolites.

Properties

CAS No.

352208-23-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2R)-3,4-dimethyl-2-pentyl-2H-furan-5-one

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m1/s1

InChI Key

LRKURLXWGJNWOJ-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@@H]1C(=C(C(=O)O1)C)C

Canonical SMILES

CCCCCC1C(=C(C(=O)O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrobovolide, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,4-dimethyl-5-pentyl-2(5H)-furanone as a starting material . The reaction conditions often involve specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Dihydrobovolide, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally include steps to purify the compound through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Dihydrobovolide, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Dihydrobovolide, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihydrobovolide, ®- involves its interaction with specific molecular targets. The compound may bind to olfactory receptors, triggering a cascade of biochemical events that result in the perception of its aroma . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrobovolide, (R)- shares functional and structural similarities with other γ-lactones and isoprenoid-derived compounds. Below is a detailed comparison with two key analogs:

Structural and Functional Comparison

Compound Molecular Features Formation Pathway Occurrence Concentration
Dihydrobovolide, (R)- α,β-unsaturated γ-lactone; CₙHₘO₂ (exact formula unspecified in evidence) Light-induced autoxidation of plant tissues Gardenia jasminoides, Magnolia glandiflora 0.2% in ec1 oil
5-Methyl-5-(4,8,12-trimethyltridecyl)dihydro-2(3H)-furanone Saturated γ-lactone with a branched C21 isoprenoid chain Autoxidation of α-tocopherol (vitamin E) via peroxyl radical intermediates Found in Erodium cicutarium essential oils 2.3% in ec1 oil
Hexahydrofarnesyl Acetone Linear sesquiterpenoid ketone (C₁₈H₃₆O) Photodegradation of chlorophyll’s phytyl side-chain in senescing leaves Common in Avena sativa, E. cicutarium Significant amounts

Key Research Findings

  • Reactivity: Dihydrobovolide’s α,β-unsaturated lactone structure enhances its electrophilicity compared to saturated analogs like 5-methyl-5-(4,8,12-trimethyltridecyl)dihydro-2(3H)-furanone. This difference influences its biological interactions and stability under oxidative conditions .
  • Biosynthetic Divergence : Unlike hexahydrofarnesyl acetone (a chlorophyll degradation byproduct), dihydrobovolide originates from light-triggered lipid peroxidation, reflecting distinct ecological roles in plant stress responses .
  • However, its lower concentration in ec1 oil (0.2%) compared to the C21 γ-lactone (2.3%) suggests niche-specific functionality .

Data Table: Comparative Physicochemical Properties

Property Dihydrobovolide, (R)- 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydro-2(3H)-furanone Hexahydrofarnesyl Acetone
Molecular Weight ~210 g/mol (estimated) ~324 g/mol (C₂₁H₄₀O₂) 268.48 g/mol (C₁₈H₃₆O)
Volatility High (volatile lactone) Moderate (long-chain substituents reduce volatility) Low (high molecular weight)
Log P (Predicted) ~2.5 (hydrophobic) ~6.0 (highly lipophilic) ~5.8 (lipophilic ketone)
Biological Source Light-exposed dry leaves α-Tocopherol autoxidation Chlorophyll degradation

Notes

  • Synthesis Pathways : While dihydrobovolide is naturally generated via photodegradation, synthetic routes remain underexplored. Industrial production could mimic light-induced oxidation using UV irradiation .
  • Research Gaps : Pharmacological data (e.g., toxicity, bioactivity) for dihydrobovolide are absent in the provided evidence, contrasting with hexahydrofarnesyl acetone’s documented ubiquity in plant oils.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-Dihydrobovolide, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : Use chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution to favor the (R)-enantiomer. Key intermediates should be characterized via 1^1H/13^{13}C NMR to confirm stereochemistry .
  • Purity Validation : Employ chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralcel OD-H) to quantify enantiomeric excess (≥98% purity). Pair with mass spectrometry (HRMS) to confirm molecular integrity .

Q. Which spectroscopic techniques are most reliable for structural elucidation of (R)-Dihydrobovolide?

Methodological Answer:

  • Primary Techniques : 1^1H/13^{13}C NMR for backbone assignment, COSY/HSQC for connectivity, and NOESY/ROESY for stereochemical confirmation.
  • Complementary Methods : IR spectroscopy for functional group validation (e.g., lactone C=O stretch at ~1750 cm1^{-1}) and X-ray crystallography for absolute configuration determination .

Q. How should researchers design stability studies for (R)-Dihydrobovolide under varying storage conditions?

Methodological Answer:

  • Experimental Design : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods. Include controls for light, temperature, and humidity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for (R)-Dihydrobovolide across different assay systems?

Methodological Answer:

  • Data Reconciliation : Cross-validate assays (e.g., in vitro enzyme inhibition vs. cell-based models) using standardized protocols. Control for variables like solvent (DMSO concentration ≤0.1%), cell line viability, and batch-to-batch compound variability. Apply statistical meta-analysis to identify systemic biases .
  • Mechanistic Follow-Up : Use isotopic labeling (e.g., 14^{14}C-tracing) to track metabolite interference in conflicting assays .

Q. How can computational modeling predict the stereochemical effects of (R)-Dihydrobovolide in enzyme binding pockets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using force fields (e.g., AMBER or CHARMM) with explicit solvent models. Validate docking poses (AutoDock Vina) against crystallographic data if available.
  • Free Energy Calculations : Apply MM-GBSA or FEP to quantify enantiomer-specific binding affinities. Cross-reference with experimental IC50_{50} values to refine models .

Q. What experimental frameworks address discrepancies in reported synthetic yields of (R)-Dihydrobovolide?

Methodological Answer:

  • Critical Parameter Analysis : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to identify yield-limiting factors.
  • Reproducibility Protocols : Publish detailed synthetic procedures (including quenching/purification steps) in alignment with BJOC guidelines to minimize ambiguity .

Q. How to design a structure-activity relationship (SAR) study for (R)-Dihydrobovolide derivatives targeting specific receptors?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents at non-stereogenic centers (e.g., alkylation/acylation of hydroxyl groups) while preserving the (R)-configuration.
  • Biological Screening : Use high-throughput SPR (Surface Plasmon Resonance) for binding kinetics and functional assays (e.g., cAMP modulation for GPCR targets). Apply multivariate analysis to correlate structural motifs with activity .

Data & Reproducibility

Q. What are best practices for curating and sharing spectral data of (R)-Dihydrobovolide to enhance reproducibility?

Methodological Answer:

  • Data Standards : Deposit raw NMR (FID files), HRMS, and XRD data in public repositories (e.g., Zenodo or ChemRxiv) with metadata compliant with FAIR principles.
  • Cross-Lab Validation : Collaborate with independent labs to replicate key spectra using identical instrument parameters (e.g., NMR at 500 MHz, CDCl3_3 as solvent) .

Q. How to mitigate batch-to-batch variability in (R)-Dihydrobovolide for pharmacological studies?

Methodological Answer:

  • Quality Control (QC) : Implement in-process checks (e.g., inline FTIR for reaction monitoring) and strict post-synthesis QC (e.g., ≥95% purity by HPLC, residual solvent analysis via GC).
  • Documentation : Provide Certificates of Analysis (CoA) detailing synthetic conditions, storage, and analytical methods for distributed samples .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling (R)-Dihydrobovolide in vivo studies?

Methodological Answer:

  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) prior to in vivo work. Use PPE (gloves, goggles) and fume hoods during compound preparation.
  • Ethical Compliance : Obtain IACUC approval for animal studies, specifying dose ranges and humane endpoints. Reference SDS guidelines for compound handling .

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